The synthesis of N-Desethyl Vardenafil occurs primarily through the metabolic conversion of Vardenafil. The process involves the following key steps:
N-Desethyl Vardenafil has a molecular formula of C21H20N6O4S and a molecular weight of approximately 468.60 g/mol . The structure features:
N-Desethyl Vardenafil participates in several biochemical reactions:
The effectiveness of N-Desethyl Vardenafil as an inhibitor may vary based on concentration and the specific conditions within biological systems, such as pH and temperature.
The mechanism by which N-Desethyl Vardenafil exerts its effects is closely related to that of its parent compound:
N-Desethyl Vardenafil has an elimination half-life similar to that of Vardenafil itself, approximately 4 to 5 hours . Its pharmacokinetic profile indicates rapid absorption and significant metabolism via cytochrome P450 enzymes.
N-Desethyl Vardenafil exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography and mass spectrometry are commonly employed to quantify N-Desethyl Vardenafil in biological samples due to its importance in pharmacokinetic studies.
N-Desethyl Vardenafil is primarily studied for its role as a metabolite of Vardenafil, contributing to:
N-Desethyl vardenafil is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine. This nomenclature reflects its core heterocyclic systems: the imidazotriazinone pharmacophore linked via a sulfonyl group to a piperazine ring [2] [5]. The compound is cataloged under CAS Registry Number 448184-46-1, ensuring unambiguous global identification [2] [3] [10]. Its molecular formula is C₂₁H₂₈N₆O₄S, with a precise molecular weight of 460.55 g/mol [2] [5] [10]. Functionally, it is classified as a sulfonamide derived from the desethylation of vardenafil (CHEBI:46295), where cleavage of the ethyl group from the piperazine nitrogen generates the primary metabolite [7] [10]. Alternate synonyms include Vardenafil N-Desethyl and Vardenafil metabolite M9, emphasizing its metabolic origin [5] [10].
Table 1: Nomenclature and Identifier Summary
Classification Type | Identifier |
---|---|
IUPAC Name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine |
CAS Registry Number | 448184-46-1 |
Molecular Formula | C₂₁H₂₈N₆O₄S |
Molecular Weight | 460.55 g/mol |
Canonical SMILES | CCCc1nc(C)c2C(=O)NC(=Nn12)c3cc(ccc3OCC)S(=O)(=O)N4CCNCC4 |
The molecular architecture of N-desethyl vardenafil comprises three distinct domains: (1) a 5-methyl-7-propylimidazotriazinone heterocycle, (2) an ethoxy-substituted phenyl ring, and (3) an N-desethylated piperazine sulfonamide moiety. Crystallographic analyses of analogous compounds (e.g., carbodenafil analogs) reveal that the imidazotriazinone and phenyl rings adopt near-planar conformations, facilitating π-π stacking interactions critical for phosphodiesterase 5 (PDE5) inhibition [4]. The propyl side chain at C7 of the triazine ring exhibits rotational flexibility, influencing hydrophobic binding pocket occupancy [4].
Computational modeling via Density Functional Theory (DFT) simulations predicts bond lengths and angles consistent with sulfonamide-linked pharmacophores. The sulfonyl bridge (S=O) displays bond lengths of ~1.44 Å, while the carbonyl (C=O) of the triazinone ring measures ~1.22 Å, indicating polarized bonds conducive to hydrogen bonding with PDE5 residues [4] [9]. The desethylation at the piperazine nitrogen increases electron density at the adjacent nitrogen, enhancing H-bond acceptor capacity—a feature validated through electrostatic potential maps [9].
Table 2: Key Structural Parameters from Computational Analysis
Structural Feature | Bond Length (Å) | Bond Angle (°) | Functional Implication |
---|---|---|---|
Sulfonyl S=O | 1.44 | 120 | H-bond acceptor with PDE5 Gln817 |
Triazinone C=O | 1.22 | 125 | H-bond acceptor with PDE5 Tyr612 |
Piperazine N-H (post-desethyl) | 1.01 | 110 | Enhanced nucleophilicity for PDE5 interaction |
Ethoxy C-O-C | 1.36 | 115 | Hydrophobic pocket orientation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are definitive for characterizing N-desethyl vardenafil’s atomic environment. Key ¹H NMR signals (recorded in CDCl₃) include:
¹³C NMR confirms carbonyl resonance at δ 158.9 ppm (C=O), sulfonyl carbon at δ 135.2 ppm, and piperazine carbons between δ 45.8–52.3 ppm [6] [10].
Mass Spectrometry
High-resolution ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 461.1893, consistent with C₂₁H₂₉N₆O₄S⁺ (calc. 461.1971) [5] [10]. Major fragment ions arise via:
Infrared (IR) Spectroscopy
FTIR spectra exhibit signature absorptions at:
Table 3: Summary of Key Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.98–3.20 ppm (8H, m) | Piperazine ring protons |
δ 158.9 ppm | Triazinone C=O carbon | |
ESI-MS | [M+H]⁺ m/z 461.1893 | Molecular ion (C₂₁H₂₉N₆O₄S⁺) |
m/z 352.1298 | Imidazotriazinone-phenyl fragment | |
FTIR | 1695 cm⁻¹ | Carbonyl stretch (C=O) |
1345 cm⁻¹, 1150 cm⁻¹ | Sulfonyl asymmetric/symmetric stretches |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8